5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic organic compound that belongs to the class of pyrimidoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-chloro-4-fluorobenzyl group: This step may involve a nucleophilic substitution reaction.
Addition of the 2-phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or phenylpropyl groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidoindole core.
Substitution: The chloro and fluoro groups on the benzyl ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industrial applications, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 5-(4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
The presence of both chloro and fluoro substituents on the benzyl group may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to biological targets.
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O/c1-17-8-11-24-22(12-17)25-26(32(24)15-20-9-10-21(29)13-23(20)28)27(33)31(16-30-25)14-18(2)19-6-4-3-5-7-19/h3-13,16,18H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUFJWJKGOXUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4)CC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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